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Compound of Interest

Compound Name: 5-Methyl-1,4-hexadiene

Cat. No.: B13766366

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-
Methyl-1,4-hexadiene. The information contained herein is essential for professionals in
chemical research, materials science, and drug development who require a thorough
understanding of the energetic characteristics of this unsaturated hydrocarbon for process
design, reaction modeling, and computational studies. This document details available
guantitative data, outlines relevant experimental methodologies for the determination of these
properties, and provides a visual representation of a key reaction pathway.

Quantitative Thermodynamic Data

The thermodynamic properties of 5-Methyl-1,4-hexadiene (CAS: 763-88-2, Molecular
Formula: C7H12) have been estimated using computational methods.[1][2] The following tables
summarize the key available data, providing a clear basis for comparison and use in modeling
applications.

Table 1: Core Thermodynamic Properties of 5-Methyl-1,4-hexadiene[1][2][3]
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Property Symbol Value Unit Source
Molecular Weight MW 96.17 g/mol [3]
Normal Boiling )
_ Tholl 364.90 - 365.00 K [1]
Point
Enthalpy of Joback
Formation (gas, AfH°gas 45.05 kJ/mol Calculated
298.15K) Property[1]
Gibbs Free
Joback
Energy of
_ AfG® 167.57 kJ/mol Calculated
Formation b L]
roper
(298.15 K) pery
Joback
Enthalpy of
o AvapH° 30.54 kJ/mol Calculated
Vaporization
Property[1]
Joback
Enthalpy of
) AfusH® 11.50 kJ/mol Calculated
Fusion
Property[1]
lonization Energy  IE 8.70 eV NIST[1]

Table 2: Critical Properties and Other Physical Data of 5-Methyl-1,4-hexadiene[1]
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Property Symbol Value Unit Source
N Joback
Critical
Tc 539.87 K Calculated
Temperature
Property[1]
Joback
Critical Pressure Pc 3117.52 kPa Calculated
Property[1]
Joback
Critical Volume Vc 0.390 m3/kmol Calculated
Property[1]
McGowan's McGowan
Characteristic McVol 100.890 ml/mol Calculated
Volume Property[1]

Experimental Protocols for Thermodynamic
Property Determination

While specific experimental data for 5-Methyl-1,4-hexadiene is not readily available in the
reviewed literature, the following are detailed methodologies for determining the key
thermodynamic properties of volatile liquid hydrocarbons.

Determination of Enthalpy of Formation via Combustion
Calorimetry

The standard enthalpy of formation (AfH°) of a liquid organic compound like 5-Methyl-1,4-
hexadiene is most accurately determined through combustion calorimetry.[1][4][5]

Principle: A precisely weighed sample of the substance is completely combusted in a high-
pressure oxygen environment within a constant-volume vessel known as a "bomb." The heat
released by the combustion reaction is absorbed by the surrounding water bath, and the
resulting temperature change is measured. From this, the enthalpy of combustion (AcH®) is
calculated, which is then used to determine the enthalpy of formation using Hess's Law.
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Methodology:

o Sample Preparation: A sample of the liquid hydrocarbon (0.5 to 1.0 g) is encapsulated in a
thin-walled glass bulb or a combustible container to ensure complete and contained
combustion.[5]

o Calorimeter Setup: The sealed sample is placed in a platinum cup inside the calorimetric
bomb. The bomb is then sealed and pressurized with purified oxygen to approximately 30
atm.[1]

o Combustion: The bomb is submerged in a precisely measured quantity of water in a well-
insulated calorimeter. The system is allowed to reach thermal equilibrium. The sample is
then ignited electrically via a fuse wire.[1][4]

o Temperature Measurement: The temperature of the water bath is monitored with high
precision before, during, and after the combustion to determine the temperature rise (AT).[1]

e Analysis: The amount of reaction is determined by measuring the mass of carbon dioxide
produced.[1] The total heat released is calculated from the temperature rise and the known
heat capacity of the calorimeter system. Corrections are made for the ignition energy and the
formation of any side products like nitric acid.

 Calculation: The heat of combustion at constant volume (AcU) is determined from the
corrected heat release. This is then converted to the enthalpy of combustion at constant
pressure (AcH?). Finally, the standard enthalpy of formation (AfH®) is calculated using the
known standard enthalpies of formation of the combustion products (COz and Hz20).
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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Determination of Heat Capacity by Adiabatic Calorimetry
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The heat capacity (Cp) of a liquid as a function of temperature is determined using adiabatic
calorimetry.[6][7]

Principle: In an adiabatic calorimeter, the sample is thermally isolated from its surroundings. A
known amount of electrical energy is supplied to the sample, and the resulting temperature
increase is measured. By preventing heat exchange with the environment, the heat capacity
can be calculated directly.

Methodology:

o Calorimeter Setup: A precisely measured amount of the liquid sample is placed in a sealed
calorimetric vessel. This vessel is equipped with a heater and a high-precision thermometer.

o Adiabatic Shield: The vessel is surrounded by an adiabatic shield or jacket. The temperature
of this shield is continuously and automatically adjusted to match the temperature of the
sample vessel, thereby minimizing heat loss to the surroundings.[7]

o Heating: A known quantity of electrical energy (Q) is supplied to the sample through the
heater over a specific period.

o Temperature Measurement: The temperature of the sample is recorded before and after the
energy input to determine the temperature change (AT).

o Calculation: The heat capacity of the sample is calculated from the electrical energy supplied
and the observed temperature rise, after accounting for the heat capacity of the calorimeter
vessel itself. This process is repeated at different temperatures to map out the temperature
dependence of the heat capacity.
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Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Computational Estimation of Thermodynamic
Properties

The thermodynamic data presented in this guide were primarily derived from computational
estimation methods, which are valuable when experimental data is scarce.

Joback Method
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The Joback method is a group contribution method used to predict various thermodynamic
properties of pure components based solely on their molecular structure.[1][8] It is an extension
of the Lydersen method and involves breaking down the molecule into functional groups. Each
group is assigned a specific numerical contribution to a given property, and the overall property
is calculated by summing these contributions. The method can be used to estimate properties
such as normal boiling point, critical properties, enthalpy of formation, and ideal gas heat
capacity.[8]

Benson Group Additivity

Similar to the Joback method, the Benson group additivity method is a widely used technique
for estimating the thermochemical properties of organic molecules.[9][10] This method also
relies on the principle that a molecule's thermodynamic properties can be calculated by
summing the contributions of its constituent groups. The Benson method is particularly well-
regarded for its accuracy in predicting the standard enthalpy of formation, entropy, and heat
capacity of gas-phase molecules.[9][10]

lllustrative Reaction Pathway: Electrophilic Addition
to 5-Methyl-1,4-hexadiene

As a diene, 5-Methyl-1,4-hexadiene can undergo electrophilic addition reactions. The
following diagram illustrates the logical workflow for the addition of hydrogen bromide (HBr), a
common electrophilic reagent. The reaction proceeds through a carbocation intermediate, and
due to the presence of two double bonds, a mixture of products can be formed.

The reaction is initiated by the attack of one of the double bonds on the electrophilic hydrogen
of HBr.[11][12] This results in the formation of a carbocation intermediate. The bromide ion then
acts as a nucleophile, attacking the carbocation to form the final product. The regioselectivity of
the reaction is governed by Markovnikov's rule, which states that the hydrogen atom will add to
the carbon atom that already has the greater number of hydrogen atoms, leading to the
formation of the more stable carbocation.[13] In the case of a diene, resonance stabilization of
the carbocation intermediate can lead to both 1,2- and 1,4-addition products.[14]
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Caption: Logical workflow for the electrophilic addition of HBr to 5-Methyl-1,4-hexadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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